

An In-depth Technical Guide to 2',6'-Dichloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2',6'-Dichloro-3'-fluoroacetophenone
Cat. No.:	B032307

[Get Quote](#)

This technical guide provides a comprehensive overview of **2',6'-Dichloro-3'-fluoroacetophenone**, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its molecular structure, physicochemical properties, synthesis protocols, and significant applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Identity

2',6'-Dichloro-3'-fluoroacetophenone is an aryl fluorinated building block, a halogenated derivative of acetophenone.^{[1][2]} Its structure is characterized by a phenyl ring substituted with two chlorine atoms, one fluorine atom, and an acetyl group.

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value
CAS Number	290835-85-7 [1] [3] [4] [5]
Molecular Formula	C ₈ H ₅ Cl ₂ FO [3] [4]
Molecular Weight	207.03 g/mol [1] [3]
Linear Formula	Cl ₂ C ₆ H ₂ (F)COCH ₃ [1]
InChI	1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3 [1]
InChI Key	VJBFZHHRVCPAPZ-UHFFFAOYSA-N [1]
SMILES String	CC(=O)c1c(Cl)ccc(F)c1Cl [1]
MDL Number	MFCD02093760 [1] [3]
PubChem ID	2733982 [3]

Physicochemical Properties

This compound is typically a colorless to light yellow clear liquid at room temperature.[\[3\]](#)[\[6\]](#) It is insoluble in water but soluble in most organic solvents.[\[6\]](#)

Table 2: Physicochemical Data

Property	Value
Appearance	Colorless to light yellow clear liquid [3]
Boiling Point	255 °C (lit.) [1] [2] [3]
Density	1.403 g/mL at 25 °C (lit.) [1] [2]
Refractive Index	n _{20/D} 1.529 (lit.) [1] [2]
Flash Point	110 °C (230 °F) - closed cup [1]
Purity	≥ 97% (GC) [3]

Synthesis and Experimental Protocols

A common method for the synthesis of **2',6'-Dichloro-3'-fluoroacetophenone** involves the oxidation of 1-(2,6-dichloro-3-fluorophenyl)ethanol.

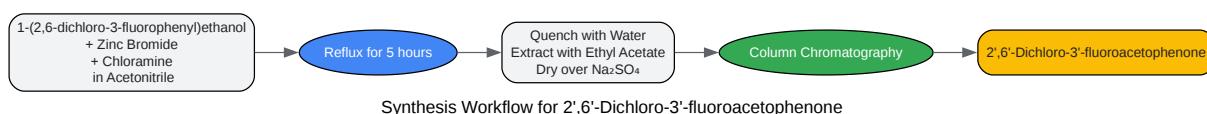
- Materials and Equipment:

- 1-(2,6-dichloro-3-fluorophenyl)ethanol (1 mmol)
- Zinc bromide (45 mg, 0.2 mmol)
- Chloramine (282 mg, 1 mmol)
- Acetonitrile
- Three-necked flask equipped with a reflux condenser
- Stirring apparatus
- Ethyl acetate
- Anhydrous sodium sulfate
- Rotary evaporator
- Silica gel for column chromatography

- Procedure:

- Combine 1-(2,6-dichloro-3-fluorophenyl)ethanol, zinc bromide, and chloramine in the three-necked flask containing acetonitrile.
- Stir the mixture under reflux for 5 hours.
- Cool the reaction mixture to room temperature.
- Quench the reaction by the slow addition of water.
- Extract the resulting mixture three times with ethyl acetate.

- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter the solution to remove the solid sodium sulfate.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to yield **2',6'-Dichloro-3'-fluoroacetophenone**.



[Click to download full resolution via product page](#)

Synthesis Workflow Diagram

Applications in Research and Development

2',6'-Dichloro-3'-fluoroacetophenone is a versatile intermediate with significant applications in organic synthesis and medicinal chemistry.[3][6] Its chemical structure allows for a variety of transformations, making it a valuable building block for more complex molecules.[3][6]

- Pharmaceutical Intermediate: This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[3] It is notably used as an intermediate in the production of Crizotinib, a targeted cancer therapy drug.[5]
- Agrochemical Synthesis: It is also utilized in the formulation of agrochemicals, such as herbicides and fungicides, to aid in crop protection.[3]
- Organic Synthesis Building Block: The ketone group in its structure can be readily reduced to an alcohol, converted to an alkene via the Wittig reaction, or oxidized to an acid or ester.[6] It is a starting material for the synthesis of 2,6-dichloro-3-fluorobenzonitrile, another important pharmaceutical intermediate.[7][8]

This process involves a multi-step reaction starting from **2',6'-Dichloro-3'-fluoroacetophenone**.

- Step A: Chlorination
 - **2',6'-Dichloro-3'-fluoroacetophenone** is reacted with chlorine gas in a glacial acetic acid/sodium acetate system.
 - The reaction is conducted at a temperature of 40-120°C for 2-8 hours.
 - This step yields alpha, alpha, alpha, 2,6-pentachloro-3-fluoroacetophenone.
- Step B: Ammonolysis
 - The product from Step A is dissolved in an organic solvent.
 - Ammonia gas is introduced until saturation, leading to an ammonolysis reaction.
 - This produces 2,6-dichloro-3-fluorobenzamide.
- Step C: Dehydration
 - The 2,6-dichloro-3-fluorobenzamide is reacted with bis(trichloromethyl) carbonate in an organic solvent.
 - The reaction is catalyzed by an organic amine (e.g., triethylamine, pyridine) at a temperature of 0-80°C.
 - Post-reaction treatment and purification yield the final product, 2,6-dichloro-3-fluorobenzonitrile.



[Click to download full resolution via product page](#)

Chemical Transformation Pathway

Safety and Handling

2',6'-Dichloro-3'-fluoroacetophenone is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] It is irritating to the eyes, respiratory system, and skin.[4]

- Hazard Codes: H301 (Toxic if swallowed)[[1](#)]
- Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[[1](#)]
- Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator (type ABEK (EN14387) filter) are recommended when handling this chemical.[[1](#)]
- Storage: Store at room temperature in a well-ventilated place.[[3](#)]

This guide summarizes the essential technical information regarding **2',6'-Dichloro-3'-fluoroacetophenone**, providing a foundation for its safe handling, synthesis, and application in advanced chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2',6'二氯-3'-氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,6-Dichloro-3-fluoroacetophenone | 290835-85-7 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. 2,6-Dichloro-3-fluoroacetophenone [zjjtxc.com]
- 6. Page loading... [guidechem.com]
- 7. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2',6'-Dichloro-3'-fluoroacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032307#2-6-dichloro-3-fluoroacetophenone-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com